1-(3-fluorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
1-(3-fluorophenyl)-7-methyl-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3/c1-15-10-11-19-21(12-15)25-14-20-22(16-6-3-2-4-7-16)26-27(23(19)20)18-9-5-8-17(24)13-18/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYLCEAYTQAAOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C3C(=C2C=C1)N(N=C3C4=CC=CC=C4)C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-fluorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. Pyrazoloquinolines have been studied extensively for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 315.35 g/mol. The structure features a pyrazoloquinoline core, which is known for its ability to interact with various biological targets.
Anticancer Activity
Recent studies have indicated that compounds within the pyrazoloquinoline class exhibit notable anticancer properties. For instance, research has shown that derivatives of pyrazoloquinolines can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
- Case Study : A study investigating the effects of similar pyrazoloquinolines on human breast cancer cell lines demonstrated that these compounds could significantly reduce cell viability and induce apoptosis via the mitochondrial pathway .
Antimicrobial Activity
The antimicrobial properties of pyrazolo[4,3-c]quinolines have also been documented. These compounds can exhibit activity against a range of bacteria and fungi.
- Research Findings : In vitro studies have shown that this compound displays significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were found to be comparable to those of standard antibiotics .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is attributed to its ability to inhibit pro-inflammatory cytokines.
- Experimental Evidence : In animal models, treatment with pyrazoloquinolines resulted in decreased levels of TNF-alpha and IL-6, suggesting a mechanism through which these compounds may exert their anti-inflammatory effects .
The biological activities of this compound can be linked to several mechanisms:
- Inhibition of Kinase Activity : Many pyrazoloquinolines act as kinase inhibitors, which are crucial in signaling pathways associated with cancer progression.
- Induction of Apoptosis : The ability to trigger programmed cell death in cancer cells is a vital aspect of their anticancer activity.
- Modulation of Immune Response : By influencing cytokine production, these compounds can modulate immune responses, providing therapeutic benefits in inflammatory diseases.
Data Summary
Comparison with Similar Compounds
Key Research Findings
Microwave synthesis reduces reaction times (1.5 h vs. 24 h conventional) and improves yields (70–85%) for pyrazoloquinolines .
Anti-inflammatory potency is maximized with para-hydroxyphenylamino groups at C-4, achieving IC50 values <1 µM .
Q & A
Q. What are the common synthetic routes for preparing 1-(3-fluorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline?
The synthesis typically involves cyclization of substituted quinoline precursors. For example, 2,4-dichloroquinoline-3-carbonitrile can react with hydrazine hydrate under controlled conditions to form the pyrazolo[4,3-c]quinoline core. Subsequent functionalization with a 3-fluorophenyl group is achieved via nucleophilic aromatic substitution or cross-coupling reactions. Key intermediates, such as 4-alkylamino-2-chloroquinoline-3-carbonitriles, are treated with NaN₃ to form tetrazolo derivatives, which undergo Staudinger-type reactions with triphenylphosphine to yield aminoquinoline intermediates. Final cyclization with hydrazine produces the target compound .
Q. How can spectroscopic techniques (NMR, IR, HRMS) be employed to characterize this compound?
- ¹H/¹³C NMR : The aromatic protons of the fluorophenyl and phenyl substituents appear as multiplets in the δ 7.2–8.6 ppm range, with coupling constants (e.g., J = 8.4 Hz for para-substituted chlorophenyl groups) aiding in structural assignment. Methyl groups (e.g., 7-methyl) resonate as singlets near δ 2.3–2.5 ppm .
- IR : Stretching frequencies for NH (3187–3195 cm⁻¹) and C=N (1529–1564 cm⁻¹) confirm the pyrazole and quinoline moieties .
- HRMS : Exact mass analysis (e.g., m/z 330.1606 [M+H]⁺) validates molecular composition .
Q. What is the role of hydrazine hydrate in the synthesis of pyrazolo[4,3-c]quinoline derivatives?
Hydrazine hydrate facilitates cyclization by reacting with tetrazoloquinoline intermediates to form the pyrazole ring. For instance, tetrazolo[1,5-a]quinoline-4-carbonitriles undergo Staudinger reactions with PPh₃ to generate iminophosphoranes, which hydrolyze to 2-aminoquinoline-3-carbonitriles. Fusion with hydrazine hydrate then yields 3,4-diamino-pyrazolo[4,3-c]quinoline derivatives .
Advanced Research Questions
Q. How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in molecular conformation?
Single-crystal X-ray diffraction (SC-XRD) with SHELX software enables precise determination of bond lengths, angles, and torsional conformations. For pyrazoloquinolines, SHELXL refines hydrogen bonding (e.g., NH…O interactions) and π-stacking, critical for understanding supramolecular packing and stability. SHELXS/SHELXD can solve phase problems in twinned or high-symmetry crystals .
Q. What strategies can address low yields in cyclization steps during synthesis?
- Optimize reaction conditions : Elevated temperatures (e.g., 120°C in DMF) and prolonged reaction times (24–48 hours) improve cyclization efficiency.
- Catalyst screening : Copper(I) iodide or Pd catalysts enhance cross-coupling steps for aryl group introduction .
- Protecting groups : Temporary protection of amino groups (e.g., Boc) prevents side reactions during cyclization .
Q. How does the fluorine substituent at the 3-position of the phenyl ring influence electronic properties and reactivity?
Fluorine’s electronegativity induces electron-withdrawing effects, stabilizing the aromatic ring via resonance and inductive effects. This enhances electrophilic substitution at the para position and increases metabolic stability. Computational studies (DFT) show reduced HOMO-LUMO gaps, correlating with improved bioactivity in fluorinated quinolines .
Q. What experimental designs validate the compound’s potential as a beta-glucuronidase inhibitor?
- Enzyme assays : Measure IC₅₀ values using E. coli beta-glucuronidase and the substrate p-nitrophenyl-β-D-glucuronide.
- Kinetic studies : Determine inhibition mechanisms (competitive/non-competitive) via Lineweaver-Burk plots.
- In vivo models : Assess intestinal damage reduction in mice treated with CPT-11 (irinotecan) .
Q. How can structural modifications enhance selectivity for gamma-secretase inhibition (e.g., Alzheimer’s research)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
